molecular formula C7H14N2O B12948919 (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B12948919
M. Wt: 142.20 g/mol
InChI Key: OOZWMPOUEKJOCJ-KNVOCYPGSA-N
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Description

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a nitrogen and oxygen atom incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate amines with epoxides under controlled conditions to form the desired bicyclic compound. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe to understand biological pathways. Its ability to interact with specific enzymes makes it valuable for biochemical studies.

Medicine

In medicinal chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique structure imparts desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure that incorporates both nitrogen and oxygen atoms. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3/t6-,7+

InChI Key

OOZWMPOUEKJOCJ-KNVOCYPGSA-N

Isomeric SMILES

CN1[C@@H]2CNC[C@H]1COC2

Canonical SMILES

CN1C2CNCC1COC2

Origin of Product

United States

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